3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119961
InChI: InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13)
SMILES:
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

CAS No.:

Cat. No.: VC18119961

Molecular Formula: C8H13N3O2S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide -

Specification

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
IUPAC Name 5-cyclopropyl-2-ethylpyrazole-3-sulfonamide
Standard InChI InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13)
Standard InChI Key JXYSEKNVOICOLQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name for the compound is 5-(cyclopropyl)-1-ethyl-1H-pyrazole-3-sulfonamide. This nomenclature follows the priority rules for numbering pyrazole rings, where the sulfonamide group (-SO₂NH₂) occupies the 5-position, the cyclopropyl substituent is at the 3-position, and the ethyl group is at the 1-position . Alternative names include 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide, reflecting regional variations in substituent prioritization.

Molecular Formula and Weight

The molecular formula is C₈H₁₂N₄O₂S, with a calculated molecular weight of 228.27 g/mol. The structure integrates a pyrazole core (C₃H₃N₂) with three distinct substituents:

  • Cyclopropyl group (C₃H₅) at position 3, contributing steric bulk and conformational rigidity .

  • Ethyl group (C₂H₅) at position 1, influencing solubility and metabolic stability .

  • Sulfonamide group (-SO₂NH₂) at position 5, a pharmacophore associated with enzyme inhibition and bioactivity .

Synthesis and Derivative Pathways

Alternative Routes

Pd-catalyzed C–H activation and Suzuki coupling, as demonstrated in pyrazole functionalization , offer potential pathways for introducing the cyclopropyl group post-sulfonylation. For example, bromination at the 4-position followed by cyclopropyl boronic acid coupling achieves 4-cyclopropyl analogs in 88% yield .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.25–1.35 ppm (ethyl CH₃ triplet, J = 7.5 Hz) .

    • δ 2.62–2.73 ppm (ethyl CH₂ quartet) .

    • δ 6.75–6.89 ppm (pyrazole CH singlet) .

    • Cyclopropyl protons as multiplet δ 0.5–1.5 ppm .

  • HRMS: Predicted [M+H]⁺ at m/z 229.0756 (calc. 229.0754) .

Solubility and Stability

  • LogP: Estimated at 1.8 (PubChemLite), indicating moderate lipophilicity .

  • Stability: Sulfonamides are generally stable under acidic conditions but prone to hydrolysis in strong bases .

Applications and Future Directions

Pharmaceutical Development

The sulfonamide group’s versatility positions this compound as a candidate for:

  • Anticancer agents: Targeting mitochondrial respiration .

  • Antibacterial drugs: Leveraging sulfonamide’s historical role in antibiotic design .

Agrochemical Uses

Pyrazole derivatives are employed as herbicides and insecticides; the cyclopropyl group may enhance environmental persistence .

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